5-Amino-N-ethyl-1-isopropyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-Amino-N-ethyl-1-isopropyl-1H-pyrazole-4-carboxamide is a compound characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. This compound belongs to the pyrazole family, which is known for its versatile applications in various fields, including medicine and agriculture . The molecular formula of this compound is C9H16N4O, and it has a molecular weight of 196.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-ethyl-1-isopropyl-1H-pyrazole-4-carboxamide typically involves the condensation of 1,3-diketones with hydrazine derivatives. One common method includes the use of transition-metal catalysts and photoredox reactions . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may utilize one-pot multicomponent processes, which are efficient and cost-effective. These methods often employ novel reactants and innovative reaction types to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-ethyl-1-isopropyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, alkyl halides, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Amino-N-ethyl-1-isopropyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Amino-N-ethyl-1-isopropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
5-Amino-N-ethyl-1-isopropyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-amino-N-ethyl-1-propan-2-ylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-4-11-9(14)7-5-12-13(6(2)3)8(7)10/h5-6H,4,10H2,1-3H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXWISJEBCDWKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(N(N=C1)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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